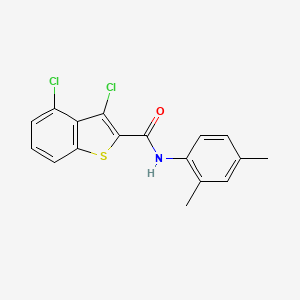

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Description

3,4-Dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 3,4-dichloro-substituted benzothiophene core and an N-linked 2,4-dimethylphenyl group. The compound’s structure combines a planar aromatic system with electron-withdrawing chlorine atoms and a sterically hindered aryl substituent.

Properties

IUPAC Name |

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NOS/c1-9-6-7-12(10(2)8-9)20-17(21)16-15(19)14-11(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPMZHQBTVAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system such as petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated monitoring systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide has been investigated for its potential antitumor and antimicrobial properties. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity: Studies indicate that compounds similar to this benzothiophene derivative exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Antimicrobial Properties: Research has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Materials Science

The compound serves as a building block in synthesizing advanced materials. Its unique chemical structure contributes to the development of:

- Conductive Polymers: The incorporation of benzothiophene derivatives into polymer matrices enhances electrical conductivity and thermal stability .

- Sensors: Its chemical properties enable the design of sensors for detecting environmental pollutants or biological markers.

Chemical Synthesis

In synthetic organic chemistry, it acts as an important intermediate in creating more complex molecules. Its reactivity allows for various transformations:

- Substitution Reactions: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives with tailored properties .

- Functionalization: The compound can undergo oxidation and reduction reactions to form different derivatives that may possess unique biological activities .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of benzothiophene derivatives. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Research conducted at a leading pharmaceutical university assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzothiophene core and the N-aryl group critically influence the compound’s properties. Below is a comparative analysis with two analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural composition.

†Predicted using fragment-based methods (e.g., ClogP).

Key Observations:

Lipophilicity and Solubility :

- The target compound ’s 2,4-dimethylphenyl group provides moderate lipophilicity, balancing solubility in organic solvents and aqueous media.

- The 3,4-dichlorophenyl analog (CAS 332382-05-5) exhibits higher lipophilicity due to additional chlorine atoms, which may enhance membrane permeability but reduce aqueous solubility .

- Compound 10b ’s bulky cis-cyclohexyl and pyridinyl substituents increase molecular weight and steric hindrance, likely reducing solubility but improving target-binding specificity .

The target compound’s methyl groups donate electron density, creating a less electron-deficient aryl ring compared to the dichlorophenyl analog.

Limitations in Available Data

The evidence provided lacks explicit experimental data (e.g., IC₅₀ values, solubility measurements) for these compounds. Structural comparisons are thus based on inferred trends from substituent chemistry. Further studies using tools like SHELX () for crystallographic analysis or biological assays are needed to validate these hypotheses .

Biological Activity

3,4-Dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H13Cl2NOS

- Molecular Weight : 350.26 g/mol

- CAS Number : 332382-02-2

- Boiling Point : Approximately 435°C (predicted)

- Density : 1.410 g/cm³ (predicted)

- pKa : 10.89 (predicted) .

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the presence of chlorine substituents which enhance its lipophilicity and reactivity. The dichloro substitution at the 3 and 4 positions of the phenyl ring is crucial for its interaction with biological targets, potentially allowing it to penetrate cell membranes more effectively than its mono-chlorinated counterparts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Against Gram-positive bacteria : The compound has shown activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) for these pathogens has been reported as low as 16 µg/mL, suggesting potent antimicrobial efficacy .

- Mechanism : The chlorinated phenyl group likely interacts with multiple cellular targets on bacterial cells, enhancing its antimicrobial potency compared to simpler derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties:

- Cell Line Studies : It significantly decreased the viability of Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls . This suggests potential as a chemotherapeutic agent.

- Comparative Efficacy : Its anticancer activity was found to be comparable to established drugs like daptomycin and vancomycin against certain cancer cell lines .

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial effects of various substituted benzothiophene derivatives, including the dichloro compound. Results indicated that the dichloro substitution was essential for maintaining activity against resistant strains of E. faecium and S. aureus, with significant reductions in MIC values compared to non-chlorinated analogs .

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3,4-Dichloro-N-(2,6-dimethylphenyl)-1-benzothiophene-2-carboxamide | Structure | Different dimethyl substitution pattern |

| 3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide | Structure | Lacks dichlorination; simpler structure |

| 3-Methoxy-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | Structure | Contains methoxy group instead of chlorine |

This table illustrates how variations in substitution patterns can influence biological activity and reactivity profiles, emphasizing the importance of structural design in drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-dichloro-N-(2,4-dimethylphenyl)-1-benzothiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. Key steps include:

- Chlorination : Selective dichloro substitution at positions 3 and 4 of the benzothiophene ring using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C) .

- Carboxamide Formation : Coupling the chlorinated benzothiophene-2-carbonyl chloride with 2,4-dimethylaniline via nucleophilic acyl substitution. Use of catalysts (e.g., DMAP) and anhydrous solvents (e.g., THF) improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichloro and dimethylphenyl groups) via chemical shift analysis (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; torsion angles between benzothiophene and aryl groups) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]⁺ at m/z 406.9924) .

Table 1 : Key XRD Parameters for Structural Validation

| Parameter | Value |

|---|---|

| R factor | 0.037 |

| wR factor | 0.100 |

| Data-to-parameter ratio | 16.5 |

| Temperature (K) | 299 |

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates and IC₅₀ determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility/Permeability : Use shake-flask method (PBS buffer) and Caco-2 monolayer assays to assess drug-likeness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., 5–20 mol% DMAP) to identify optimal conditions via response surface methodology .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions during chlorination .

- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Impurity Analysis : Perform HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may interfere with activity .

- Structural Confirmation : Re-analyze disputed batches via XRD to rule out polymorphism or stereochemical variations .

Q. What computational strategies predict target interactions for SAR studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., EGFR kinase domain) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models on analogs (e.g., varying chloro/methyl substituents) to predict bioactivity trends .

Q. How to achieve regioselective functionalization of the benzothiophene core?

- Methodological Answer :

- Directed Ortho-Metallation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate specific positions for chlorination .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at position 2 .

Q. What strategies establish structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., 3,5-dichloro vs. 3,4-dichloro; methyl vs. methoxy groups) .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical pharmacophores .

- Data Mining : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate substituent properties (ClogP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.